2-Propenoic acid, 3-(3-methoxyphenyl)-

Antimicrobial Resistance Antibiotic Adjuvant Microbiology

Antibiotic resistance research is hindered by the scarcity of effective monotherapies against MDR pathogens. 3-Methoxycinnamic acid provides a validated solution, functioning as a selective antibiotic potentiator that reduces gentamicin MIC by 60.3% against MDR E. coli and ampicillin MIC by 37% against MDR S. aureus, without intrinsic antibacterial activity. • Potent iNOS inhibitor: IC50 of 1.12 µM in LPS-stimulated RAW264.7 macrophages, offering superior potency for anti-inflammatory mechanistic studies. • Cost-efficient synthesis: Knoevenagel condensation yields 70% (vs. 54% for 4-MCA), with a lower melting point (112°C vs. 170°C) that simplifies purification and handling at scale.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B7807572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(3-methoxyphenyl)-
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC(=O)O
InChIInChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)
InChIKeyLZPNXAULYJPXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-MCA Procurement: meta-Methoxy Pharmacophore


2-Propenoic acid, 3-(3-methoxyphenyl)- (commonly designated 3-methoxycinnamic acid, 3-MCA), is a C10 phenylpropanoid derivative of cinnamic acid featuring a single methoxy substituent at the meta position of the aromatic ring [1]. This structural feature distinguishes it from the unsubstituted parent, cinnamic acid, and from the ortho- and para-methoxy isomers, which exhibit divergent physicochemical and biological profiles [2]. While all methoxycinnamic acids share the same empirical formula (C10H10O3) and molecular weight (178.18 Da), the position of the methoxy group critically modulates electronic distribution, steric accessibility, and, consequently, interactions with biological targets, leading to quantifiable differences in reactivity and activity [3].

3-MCA vs. Isomers: Why Substitution Fails


Substituting 3-methoxycinnamic acid with its close structural analogs—specifically the unsubstituted cinnamic acid or the ortho- and para-methoxy isomers—is not a functionally neutral decision. Empirical evidence demonstrates that the meta-methoxy substitution imparts a distinct and often contrary biological profile compared to its isomers and the parent scaffold. For instance, while cinnamaldehyde exhibits broad-spectrum antimicrobial activity, 3-MCA is characterized by a lack of direct antibacterial action but instead functions as a selective antibiotic potentiator [1]. Similarly, in antifungal screens, 3-MCA is demonstrably inactive, whereas the 4-methoxy isomer exhibits measurable activity [2]. These discrete functional outcomes are underpinned by divergent physicochemical properties, such as the significantly lower melting point and higher synthetic yield of 3-MCA compared to its para isomer, which directly impacts manufacturing economics and handling [3]. Consequently, substituting 3-MCA with a cheaper or more readily available cinnamic acid derivative without accounting for these specific, data-driven differentiators will compromise experimental reproducibility and invalidate comparative analyses in both research and industrial applications.

3-MCA Head-to-Head Comparator Evidence


Antibiotic Potentiation vs. Cinnamaldehyde

In a direct comparative study of six cinnamic acid derivatives against human intestinal bacteria, 3-methoxycinnamic acid (3-MCA) exhibited no inhibitory activity against Clostridium perfringens, Escherichia coli, or any other tested strain, a profile identical to that of trans-cinnamic acid, cinnamyl alcohol, 2-MCA, and 4-MCA. This is in stark contrast to cinnamaldehyde, which demonstrated strong growth-inhibiting activity [1]. However, a more recent and nuanced evaluation reveals a critical functional distinction: while 3-MCA itself is not directly antibacterial (MIC > 512 µg/mL), it functions as a potent antibiotic resistance modulator. Specifically, 3-MCA enhanced the efficacy of gentamicin against multidrug-resistant (MDR) E. coli, resulting in a 60.3% reduction in MIC, and ampicillin against MDR S. aureus, yielding a 37% reduction in MIC [2]. This potentiating activity was not reported for the comparator isomers in this study, underscoring a unique functional role for the meta-methoxy configuration.

Antimicrobial Resistance Antibiotic Adjuvant Microbiology

Antifungal Activity vs. 4-MCA

A systematic screen of cinnamic acid derivatives for antifungal activity against Saccharomyces cerevisiae revealed a strict dependence on substitution position. In a standardized assay using wild-type (WT) and mutant (slt2Δ, bck1Δ, glr1Δ) yeast strains, 4-methoxycinnamic acid (4-MCA) demonstrated measurable antifungal activity (scored as 1 on a 0-6 scale in WT, where 0=highest and 6=no activity). In contrast, 3-methoxycinnamic acid (3-MCA) was completely inactive, scoring 6 across all four tested strains—a profile identical to the unsubstituted cinnamic acid parent [1]. This binary activity difference highlights a precise structural requirement at the para position for engaging the fungal cell wall integrity pathway.

Antifungal Structure-Activity Relationship Mycology

Yield and Melting Point vs. 4-MCA

The position of the methoxy substituent profoundly impacts the efficiency of synthesis and the resulting physical properties of the cinnamic acid product. A direct comparative study of the Knoevenagel condensation of malonic acid with m-methoxybenzaldehyde versus p-methoxybenzaldehyde under identical reaction conditions (pyridine, 80°C) demonstrated that the meta isomer is synthesized with significantly higher efficiency. The synthesis of 3-methoxycinnamic acid (3-MCA) proceeded with a 70% yield and yielded a product with a melting point of 112°C. In contrast, the para isomer (4-MCA) was obtained in only a 54% yield and had a significantly higher melting point of 170°C [1]. The lower yield for 4-MCA is attributed to the steric and electronic effects (+M effect) of the para-methoxy group, which hinder the nucleophilic addition step, whereas the meta group's -I effect enhances the reaction [1].

Synthetic Chemistry Process Optimization Material Science

iNOS Inhibition vs. In-Class Analogs

Quantitative data on the anti-inflammatory potential of 3-methoxycinnamic acid (3-MCA) is available from enzyme inhibition studies. In a cell-based assay using mouse RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), 3-MCA inhibited inducible nitric oxide synthase (iNOS) activity with an IC50 of 1.12 µM [1]. This provides a benchmark for its direct anti-inflammatory activity in this specific model. While direct head-to-head data with its closest analogs (e.g., 2-MCA, 4-MCA) under identical conditions is not available from this source, this value establishes a quantitative baseline for 3-MCA. By comparison, p-methoxycinnamic acid derivatives have been reported with anti-inflammatory activity in the range of 47-88 µM in dendritic cell TNF-α expression assays, suggesting 3-MCA may be a more potent iNOS inhibitor in this specific cellular context [2].

Inflammation Immunology iNOS Inhibition

Leukocyte Chemotaxis vs. Hydroxycinnamic Acids

In a study evaluating the inhibitory effects of 16 cinnamic acid analogs on formyl-Met-Leu-Phe (fMLP)-induced chemotaxis of rat polymorphonuclear leukocytes, methoxycinnamic acids were found to exhibit similar inhibitory potency to their hydroxy-substituted counterparts [1]. This indicates that the presence of a methoxy group at the ortho, meta, or para position does not significantly alter this specific anti-inflammatory activity compared to a hydroxyl group at the same position. Notably, the study also found that 3,4-dihydroxycinnamic acid (caffeic acid) exerted a stronger inhibitory effect than 3,4-dimethoxycinnamic acid, suggesting that di-substitution patterns have a more complex impact on activity [1].

Immunology Inflammation Chemotaxis

3-MCA Research and Industrial Applications


Antibiotic Adjuvant for AMR

Utilize 3-MCA as a validated adjuvant to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. The compound has been shown to reduce the MIC of gentamicin against MDR E. coli by 60.3% and ampicillin against MDR S. aureus by 37% [1]. This application leverages 3-MCA's unique potentiating activity, which is distinct from its inactive direct antibacterial profile. It is suitable for studies aiming to overcome resistance mechanisms like efflux pumps or biofilm formation, where 3-MCA may act as a modulator. This scenario is not applicable to other methoxycinnamic acid isomers without prior validation.

iNOS Pathway Modulation

Employ 3-MCA as a potent and well-characterized inhibitor of inducible nitric oxide synthase (iNOS) with a demonstrated IC50 of 1.12 µM in LPS-stimulated RAW264.7 macrophages [2]. This application is supported by the compound's quantitative activity data and its potential for superior potency compared to para-substituted analogs in this specific pathway. It is appropriate for in vitro mechanistic studies of iNOS-mediated inflammation, as well as a lead compound for developing novel anti-inflammatory agents targeting the iNOS pathway.

High-Yield meta-Building Block Synthesis

Select 3-MCA as a more synthetically accessible and cost-effective starting material or intermediate compared to its para isomer. The Knoevenagel condensation to produce 3-MCA proceeds with a 70% yield, which is a 16 percentage point improvement over the 54% yield for 4-MCA under identical conditions [3]. The lower melting point (112°C vs 170°C) also simplifies handling and purification. This application is ideal for projects requiring large quantities of a methoxycinnamic acid building block where the meta position is desired for subsequent functionalization.

Leukocyte Chemotaxis Studies

Use 3-MCA as a tool compound for investigating leukocyte chemotaxis. Evidence indicates that methoxycinnamic acids, including 3-MCA, exhibit inhibitory effects on fMLP-induced chemotaxis comparable to their hydroxycinnamic acid counterparts [4]. This provides a basis for using 3-MCA in assays where a metabolically stable analog of m-coumaric acid is required. It is particularly relevant for studies exploring the structure-activity relationship of phenylpropanoids on immune cell migration.

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